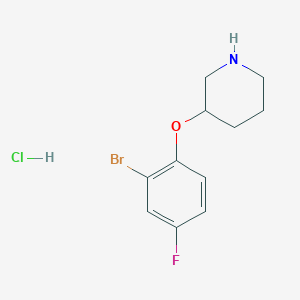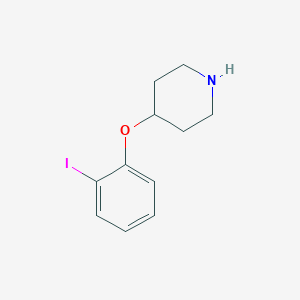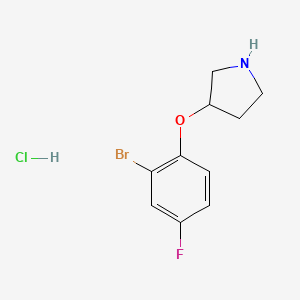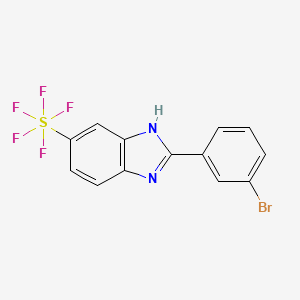
2-(3-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole
Übersicht
Beschreibung
The compound “2-(3-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole” is a complex organic molecule that contains a benzoimidazole core, which is a fused benzene and imidazole ring. It also has a bromophenyl group attached at the 2-position and a pentafluorosulfanyl group attached at the 5-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar benzoimidazole core, with the bromophenyl and pentafluorosulfanyl groups adding steric bulk and electronic effects. The bromine and sulfur atoms are likely to be involved in any potential reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The bromine atom on the phenyl ring could be replaced via nucleophilic aromatic substitution. The sulfur atom in the pentafluorosulfanyl group might also exhibit unique reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine and fluorine atoms would likely make the compound relatively dense and polar. The aromatic rings could contribute to its UV-visible absorption spectrum .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
2-(3-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole is a compound that, based on its structural characteristics, can be anticipated to have applications in various fields of scientific research. Although direct studies specifically addressing this compound were not found, insights can be drawn from research on similar benzimidazole derivatives, highlighting the potential applications of such compounds in medicinal chemistry and material science.
Antitumor Activity : Benzimidazole derivatives have been investigated for their antitumor properties. For example, a study on antitumor benzothiazoles highlighted the synthesis of 2-(4-aminophenyl)benzothiazoles and their potent inhibitory activity against breast cancer cell lines, suggesting a potential pathway for the use of benzimidazole derivatives in cancer treatment (Shi et al., 1996).
Catalytic Applications : Research on catalytic activation of transfer hydrogenation with (η6-Benzene)ruthenium(II) complexes of unsymmetrical bidentate chalcogen ligands, including benzimidazole derivatives, indicates their utility in catalysis, which could be relevant for developing new catalysts in organic synthesis (Sharma et al., 2014).
Antimicrobial and Antiviral Activities : Benzimidazole derivatives have been explored for their antimicrobial and antiviral potentials. A study synthesized benzimidazole analogues and evaluated them against various microbial strains, highlighting their activity against Aspergillus niger and Candida albicans, suggesting potential use in developing antimicrobial agents (Sharma et al., 2009).
Antihypertensive Activity : The synthesis of benzimidazole derivatives with antihypertensive effects points to their potential application in treating hypertension. These derivatives were synthesized and evaluated for their efficacy in lowering blood pressure, indicating the role of benzimidazole structures in cardiovascular drug development (Sharma et al., 2010).
Wirkmechanismus
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .
Safety and Hazards
Eigenschaften
IUPAC Name |
[2-(3-bromophenyl)-3H-benzimidazol-5-yl]-pentafluoro-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF5N2S/c14-9-3-1-2-8(6-9)13-20-11-5-4-10(7-12(11)21-13)22(15,16,17,18)19/h1-7H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVFWVJLKHCVQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF5N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101161915 | |
| Record name | (OC-6-21)-[2-(3-Bromophenyl)-1H-benzimidazol-5-yl]pentafluorosulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101161915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole | |
CAS RN |
1379803-58-3 | |
| Record name | (OC-6-21)-[2-(3-Bromophenyl)-1H-benzimidazol-5-yl]pentafluorosulfur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379803-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (OC-6-21)-[2-(3-Bromophenyl)-1H-benzimidazol-5-yl]pentafluorosulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101161915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2-Aminophenyl)sulfonyl]acetonitrile](/img/structure/B1525659.png)
![3-{[(2,2-Dimethylpropyl)carbamoyl]amino}benzoic acid](/img/structure/B1525662.png)
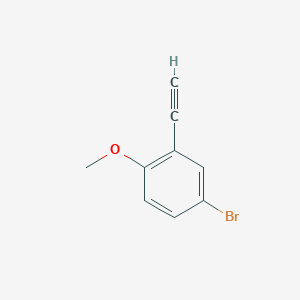

![4-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride](/img/structure/B1525666.png)
![4-{[(3-Bromobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1525668.png)
![(2S,4S)-4-{4-[(Benzyloxy)carbonyl]phenoxy}-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1525669.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(methoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1525670.png)
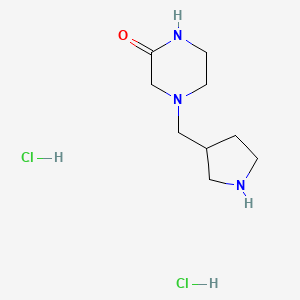
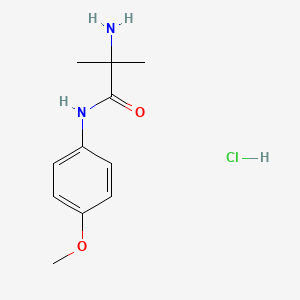
![3-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525678.png)
